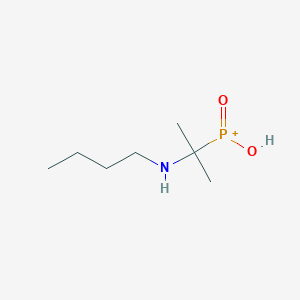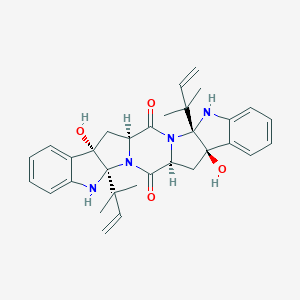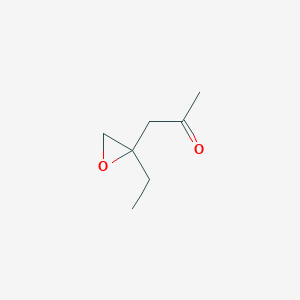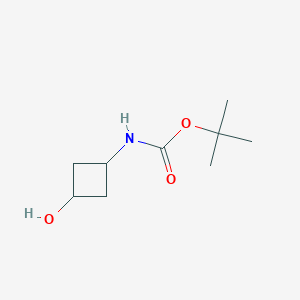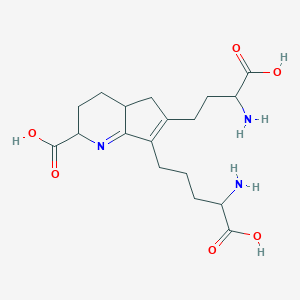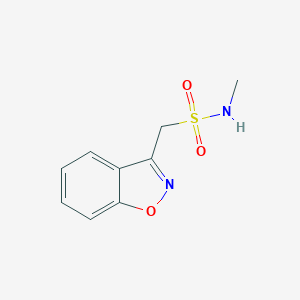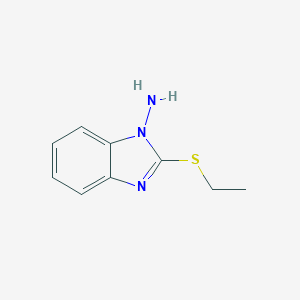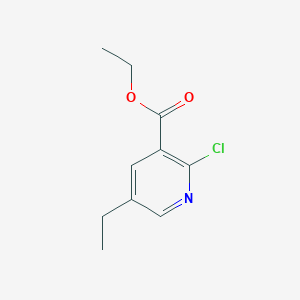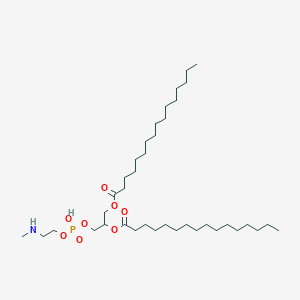
1,2-Dipalmitoil-sn-glicero-3-fosfo-(N-metil)-etanolamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PE-NMe(16:0/16:0) is a monomethylphosphatidylethanolamine . It is a glycerophospholipid, and is formed by sequential methylation of phosphatidylethanolamine as part of a mechanism for biosynthesis of phosphatidylcholine . It consists of two hexadecanoyl chains at positions C-1 and C2 .
Synthesis Analysis
PE-NMe(16:0/16:0) is formed by sequential methylation of phosphatidylethanolamine . This process is part of a mechanism for the biosynthesis of phosphatidylcholine .Molecular Structure Analysis
PE-NMe(16:0/16:0) consists of two hexadecanoyl chains at positions C-1 and C2 . Fatty acids containing 16, 18, and 20 carbons are the most common .Chemical Reactions Analysis
PE-NMe(16:0/16:0) is formed by sequential methylation of phosphatidylethanolamine . This reaction is part of a mechanism for the biosynthesis of phosphatidylcholine .Aplicaciones Científicas De Investigación
Formulación de liposomas y administración de fármacos
Los liposomas, que son vesículas a base de lípidos, han ganado prominencia como portadores de administración de fármacos. PE-NMe(16:0/16:0) puede incorporarse a los liposomas debido a su naturaleza anfipática. Los investigadores han explorado su uso en sistemas de administración de fármacos dirigidos, especialmente para fármacos anticancerígenos y terapias génicas. La estructura de bicapa lipídica del compuesto permite la encapsulación de fármacos hidrofílicos e hidrofóbicos, mejorando su estabilidad y biodisponibilidad .
Terapéutica mediada por ultrasonidos
Los liposomas de ultrasonido, preparados utilizando una combinación de PE-NMe(16:0/16:0), dipalmitoil fosfatidilcolina, dioleoil fosfatidiletanolamina y colesterol, exhiben un potencial prometedor. Estos liposomas se pueden utilizar para la administración de fármacos dirigida, desencadenada por ondas de ultrasonido. El tamaño de sus partículas y el potencial zeta juegan un papel crucial en la optimización de la liberación de fármacos y la penetración de los tejidos .
Nanofármacos antidepresivos
Si bien todavía se encuentran en las etapas preclínicas y clínicas de prueba, los investigadores están investigando nanofármacos antidepresivos. PE-NMe(16:0/16:0), cuando se incorpora a nanoportadores, podría potencialmente mejorar la administración específica del cerebro de medicamentos antidepresivos. Sin embargo, la aprobación regulatoria sigue siendo un desafío .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 'PE-NMe(16:0/16:0)' involves the conversion of phosphatidylcholine (PC) to phosphatidylethanolamine (PE) followed by N-methylation of the amino group of PE. The acyl chains used in the synthesis are palmitic acid (16:0) and the reaction is carried out under anhydrous conditions.", "Starting Materials": [ "Phosphatidylcholine (PC)", "Palmitic acid (16:0)", "Methanol", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Diethyl ether", "Chloroform", "Dimethylformamide (DMF)", "Methyl iodide (MeI)" ], "Reaction": [ "PC is hydrolyzed to form phosphatidic acid (PA) and choline in the presence of NaOH.", "PA is then converted to PE by transphosphatidylation reaction using ethanolamine in the presence of HCl.", "The resulting PE is then dried and dissolved in DMF.", "Palmitic acid is activated using dicyclohexylcarbodiimide (DCC) and added to the PE solution.", "The reaction mixture is stirred under anhydrous conditions to form PE-palmitate.", "PE-palmitate is then N-methylated using MeI in the presence of sodium hydride (NaH).", "The reaction mixture is quenched with water and extracted with chloroform.", "The organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is then evaporated under reduced pressure to obtain the final product PE-NMe(16:0/16:0)." ] } | |
| 3930-13-0 | |
Fórmula molecular |
C38H76NO8P |
Peso molecular |
706.0 g/mol |
Nombre IUPAC |
[2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate |
InChI |
InChI=1S/C38H76NO8P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39-3)47-38(41)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h36,39H,4-35H2,1-3H3,(H,42,43) |
Clave InChI |
QSBINWBNXWAVAK-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH2+]C)OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC)OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC)OC(=O)CCCCCCCCCCCCCCC |
| 3930-13-0 | |
Descripción física |
Solid |
Sinónimos |
1,2-Dipalmitoyl-sn-glycero-3-phospho-N-monomethylethanolamine; Hexadecanoic Acid (1R)-1-(3-hydroxy-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl ester; L-1,2-Dipalmitin 2-(Methylamino)ethyl Hydrogen Phosphate; Hexadecanoic Acid (R)-1-(3-H |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


